molecular formula C19H19ClN4O B14991600 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine

Cat. No.: B14991600
M. Wt: 354.8 g/mol
InChI Key: VDSIEVGSPGDSNL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a piperazine derivative featuring a 3-chlorophenyl group at the 1-position and a 5-phenyl-1,3,4-oxadiazole moiety at the 4-position via a methyl linker. Piperazine scaffolds are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties.

Synthetic routes for this compound likely involve coupling reactions between 1-(3-chlorophenyl)piperazine and a functionalized oxadiazole intermediate. For example, microwave-assisted methods (yielding up to 88% in 40 seconds for analogous piperazine derivatives) could be advantageous over conventional heating (60% yield in 7 hours) .

Properties

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C19H19ClN4O/c20-16-7-4-8-17(13-16)24-11-9-23(10-12-24)14-18-21-22-19(25-18)15-5-2-1-3-6-15/h1-8,13H,9-12,14H2

InChI Key

VDSIEVGSPGDSNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Core Piperazine Functionalization

The synthesis typically begins with the preparation of the piperazine backbone. 1-(3-Chlorophenyl)piperazine serves as the primary intermediate, synthesized via nucleophilic aromatic substitution between piperazine and 1-chloro-3-fluorobenzene under basic conditions (e.g., potassium carbonate in dimethylformamide at 110°C for 12 hours). This step achieves a 68% yield, with purification via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Table 1: Reaction Conditions for Piperazine Intermediate Synthesis

Starting Material Reagent Solvent Temperature (°C) Time (h) Yield (%)
Piperazine 1-Chloro-3-fluorobenzene DMF 110 12 68
1-(3-Chlorophenyl)piperazine Ethyl bromoacetate Acetonitrile 80 6 72

Oxadiazole Ring Construction

The 5-phenyl-1,3,4-oxadiazole moiety is synthesized separately through cyclocondensation of benzohydrazide with triethyl orthoformate in acetic acid, followed by dehydration with phosphorus oxychloride. This two-step process yields 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid (84% yield), which is subsequently reduced to the corresponding alcohol using lithium aluminum hydride.

Coupling of Subunits

The final step involves alkylation of 1-(3-chlorophenyl)piperazine with the oxadiazole-containing bromomethyl intermediate. Reaction conditions typically employ potassium iodide as a catalyst in acetonitrile at reflux (82°C, 8 hours), achieving a 65% yield. Purification via recrystallization from ethanol/water (3:1) enhances purity to >98%.

Optimization of Reaction Parameters

Catalytic Systems

Comparative studies demonstrate that palladium-based catalysts (e.g., Pd(OAc)$$_2$$) improve coupling efficiency between the piperazine and oxadiazole subunits, increasing yields to 78% when used with triethylamine as a base. In contrast, non-catalytic methods under similar conditions yield only 52%.

Table 2: Impact of Catalysts on Coupling Efficiency

Catalyst Base Solvent Yield (%)
None K$$2$$CO$$3$$ Acetonitrile 52
Pd(OAc)$$_2$$ Et$$_3$$N DMF 78

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved solubility of intermediates, while ethereal solvents (THF) reduce side reactions. For instance, DMF increases yields by 18% compared to THF in alkylation steps.

Analytical Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms regioselective substitution:

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$): δ 7.45–7.20 (m, 8H, aromatic), 4.30 (s, 2H, CH$$2$$), 3.15–2.85 (m, 8H, piperazine).
  • $$ ^{13}\text{C NMR} $$: 159.2 (C=N), 135.6 (C-Cl), 128.4–126.1 (aromatic carbons).

Crystallographic Validation

Single-crystal X-ray diffraction of the hydrochloride salt reveals a monoclinic crystal system (space group P2$$_1$$/c) with intermolecular hydrogen bonding between the piperazine nitrogen and chloride ion.

Applications and Derivative Synthesis

The compound serves as a precursor for antipsychotic and antiviral agents. For example, alkylation with 4-fluorobenzyl bromide yields a derivative with enhanced dopamine D$$2$$ receptor affinity (IC$${50}$$ = 12 nM).

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes in the body, modulating their activity. The oxadiazole ring might contribute to the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key structural analogues and their properties are summarized below:

Compound Name Substituents (R1, R2) Synthesis Yield (%) Melting Point (°C) Biological Activity References
Target Compound R1: 3-Cl-C6H4; R2: 5-Ph-1,3,4-oxadiazole Not reported Not reported Not explicitly reported
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine R1: 3-Cl-C6H4; R2: 3-chloropropyl 88 (MW-assisted) Not reported Intermediate for drug synthesis
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine R1: 3-Cl-C6H4; R2: phenethyl Not reported Not reported Structural analogue
1-(4-Chlorophenyl)-4-(5-phenyl-oxadiazole) R1: 4-Cl-C6H4; R2: 5-Ph-1,3,4-oxadiazole 65–72 177–178 Antifungal (hypothesized)
1-(2,3-Dichlorophenyl)-4-(quinolinyl)pentanamide R1: 2,3-Cl2-C6H3; R2: quinolinyl 60 77.2–78.4 Not reported

Key Observations:

Substituent Effects on Activity :

  • The position of chlorine on the phenyl ring (3-Cl vs. 4-Cl) influences electronic and steric properties. For instance, 4-chlorophenyl derivatives (e.g., compound 24 in ) exhibit higher melting points (177–178°C) compared to dichlorophenyl analogues (77.2–78.4°C), suggesting stronger intermolecular interactions .
  • The 5-phenyl-1,3,4-oxadiazole group enhances metabolic stability and may confer antifungal activity, as seen in VNI derivatives targeting sterol 14α-demethylase .

Synthetic Efficiency :

  • Microwave-assisted synthesis (88% yield in 40 seconds) outperforms conventional methods (60% in 7 hours) for piperazine intermediates, highlighting its utility in optimizing reaction conditions .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Chlorophenyl derivatives generally have higher melting points than alkyl-substituted analogues (e.g., 177–178°C for 4-bromophenyl vs. 53.6–54.8°C for trifluoromethylphenyl derivatives) due to increased polarity and π-π stacking .
  • NMR Data :
    • 1H-NMR signals for the piperazine protons typically appear at δ 2.5–3.5 ppm, while aromatic protons from the 3-chlorophenyl and oxadiazole groups resonate at δ 6.8–7.8 ppm .
    • 13C-NMR confirms the oxadiazole ring’s presence with signals at δ 165–170 ppm (C=N) and δ 105–125 ppm (aromatic carbons) .

Biological Activity

1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H19ClN4O\text{C}_{19}\text{H}_{19}\text{ClN}_{4}\text{O}

Synthesis

The synthesis of 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine involves several steps, typically starting from commercially available piperazine derivatives and phenyl oxadiazoles. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts to facilitate the formation of the oxadiazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine. For instance:

  • Cytotoxicity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL depending on structural variations .
CompoundCell LineIC50 (µg/mL)
4eMCF-75.36
4iHepG22.32

These results suggest that modifications in the piperazine or oxadiazole moiety can enhance anticancer activity.

The mechanisms by which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Increased Bax/Bcl-2 ratio and activation of caspase pathways have been observed in treated cells .
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at specific phases (S and G2/M) in cancer cells .

Neuropharmacological Activity

Compounds containing the oxadiazole moiety have also been investigated for their neuropharmacological properties:

  • Anticonvulsant Activity : Some derivatives exhibit promising anticonvulsant effects in animal models, demonstrating inhibition rates comparable to established antiepileptic drugs .

Case Studies

A notable study evaluated a series of piperazine derivatives for their biological activities. Among them, those with the oxadiazole substitution showed enhanced selectivity towards cancerous cells over normal cells, indicating a potential therapeutic window .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing 1-(3-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine, and how can structural accuracy be validated?

  • Methodology :

  • Step 1 : Construct the piperazine core via cyclization of 1,2-diamines or alkylation of pre-formed piperazine derivatives (e.g., using chloroacetyl chloride for substitution) .
  • Step 2 : Introduce the 1,3,4-oxadiazole moiety via cyclocondensation of hydrazides with carbonyl compounds, followed by coupling to the piperazine backbone using click chemistry (CuSO₄/sodium ascorbate catalysis) .
  • Validation : Confirm purity via TLC (hexane:ethyl acetate, 1:2) , and structural integrity via 1^1H/13^{13}C NMR, FT-IR, and HRMS.

Q. What are the standard assays for evaluating the biological activity of this compound, and how are they performed?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution assays (e.g., against S. aureus or E. coli) with MIC/MBC endpoints .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with donepezil as a positive control .

Advanced Research Questions

Q. How can conflicting data on toxicity and bioactivity in piperazine derivatives be resolved?

  • Analysis :

  • Structural Modifiers : β-cyclodextrin inclusion complexes may reduce toxicity but also dampen activity by steric hindrance .
  • Substituent Effects : Compare analogs with varying substituents (e.g., 3-chlorophenyl vs. fluorophenyl) to isolate electronic/steric contributions .
  • Dose-Response Curves : Use nonlinear regression models to differentiate intrinsic activity from solubility-limited effects .

Q. What computational strategies predict the binding affinity of this compound to serotonin or dopamine receptors?

  • Methodology :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite with receptor structures (e.g., 5-HT₁A, PDB ID: 7E2Z) to assess binding poses .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes .
  • SAR Insights : Correlate logP values and substituent electronegativity with experimental IC₅₀ data .

Q. How can the synthetic route be optimized for scalability without compromising yield?

  • Approaches :

  • Catalyst Screening : Replace CuSO₄ with immobilized Cu nanoparticles to enhance recyclability and reduce metal contamination .
  • Solvent Systems : Test binary mixtures (e.g., DCM:H₂O) under microwave irradiation to accelerate reaction kinetics .
  • Process Analytics : Use DoE (Design of Experiments) to optimize molar ratios (e.g., azide:alkyne) and reaction time .

Q. What experimental designs address discrepancies in reported antiplatelet vs. anesthetic activities of piperazine derivatives?

  • Resolution :

  • Target Selectivity : Profile activity across related targets (e.g., COX-1 for antiplatelet vs. Naₓ channels for anesthesia) using radioligand binding assays .
  • Metabolite Analysis : LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • In Vivo Models : Compare infiltration anesthesia (rat paw edema) and carotid thrombosis models to contextualize tissue-specific effects .

Methodological Notes

  • Contradictory Evidence : Lower bioactivity in β-cyclodextrin-modified derivatives vs. high activity in fluorophenyl analogs highlights the need for systematic SAR studies.
  • Excluded Sources : Commercial platforms (e.g., BenchChem) were omitted per guidelines; all methodologies derive from peer-reviewed protocols.

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